molecular formula C24H19N5O2 B4653183 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE

Cat. No.: B4653183
M. Wt: 409.4 g/mol
InChI Key: AICVKOWOCZCOND-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications as UV stabilizers, corrosion inhibitors, and in various other industrial applications. This particular compound is notable for its unique structure, which combines a benzotriazole moiety with a quinoline derivative, potentially offering a range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline intermediates. The benzotriazole intermediate can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The quinoline derivative is often prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

The final step involves coupling the benzotriazole intermediate with the quinoline derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to its dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzotriazole and quinoline derivatives.

Scientific Research Applications

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the formulation of corrosion inhibitors and as an additive in lubricants to enhance performance and longevity.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE involves its interaction with various molecular targets:

    UV Stabilization: Absorbs UV radiation and dissipates it as heat, preventing UV-induced degradation of materials.

    Anti-cancer Activity: Binds to DNA, inhibiting replication and transcription processes, leading to cell cycle arrest and apoptosis.

    Anti-inflammatory and Antimicrobial Effects: Inhibits the activity of enzymes and proteins involved in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol (UV-P)
  • 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-PS)
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(2-phenyl-2-propanyl)phenol (UV-234)
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320)

Uniqueness

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE stands out due to its combined benzotriazole and quinoline structure, offering enhanced UV stabilization and potential biological activities not seen in simpler benzotriazole derivatives. Its ability to interact with DNA and proteins adds a layer of functionality, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-quinolin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-10-11-23(22(12-16)29-27-20-8-4-5-9-21(20)28-29)31-15-24(30)26-18-13-17-6-2-3-7-19(17)25-14-18/h2-14H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICVKOWOCZCOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=CC=CC=C3N=C2)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE
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2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE
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2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE
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2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE
Reactant of Route 5
2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE
Reactant of Route 6
2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(QUINOLIN-3-YL)ACETAMIDE

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